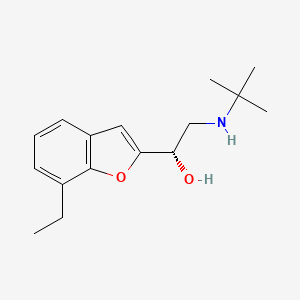

(S)-Bufuralol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

64100-62-5 |

|---|---|

Molecular Formula |

C16H23NO2 |

Molecular Weight |

261.36 g/mol |

IUPAC Name |

(1S)-2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol |

InChI |

InChI=1S/C16H23NO2/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4/h6-9,13,17-18H,5,10H2,1-4H3/t13-/m0/s1 |

InChI Key |

SSEBTPPFLLCUMN-ZDUSSCGKSA-N |

Isomeric SMILES |

CCC1=CC=CC2=C1OC(=C2)[C@H](CNC(C)(C)C)O |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O |

Origin of Product |

United States |

The Imperative of Chiral Purity in Pharmaceutical Science

Chirality, a fundamental property of molecules that exist as non-superimposable mirror images known as enantiomers, is a critical consideration in pharmaceutical chemistry and pharmacology. wiley.commdpi.comup.pt Biological systems, including enzymes and receptors, are inherently chiral, meaning they can interact differently with each enantiomer of a chiral drug. mdpi.comup.pt This stereoselectivity can lead to significant differences in the pharmacological and toxicological profiles of the two enantiomers. researchgate.net

Often, one enantiomer, termed the "eutomer," is responsible for the desired therapeutic effect, while the other, the "distomer," may be less active, inactive, or even contribute to adverse effects. mdpi.commdpi.com Recognizing this, regulatory bodies like the U.S. Food and Drug Administration (FDA) have increasingly emphasized the development of single-enantiomer drugs to ensure more predictable and safer therapeutic outcomes. wiley.comamericanpharmaceuticalreview.com This has driven the need for advanced methods in asymmetric synthesis, biocatalytic processes, and chiral resolution to produce enantiomerically pure compounds. wiley.comchiralpedia.com The move away from racemic mixtures (containing equal amounts of both enantiomers) towards single-enantiomer drugs underscores the importance of understanding the distinct properties of each chiral twin. americanpharmaceuticalreview.comchiralpedia.com

S Bufuralol As a Foundational Research Probe

Chemo-enzymatic Approaches for Enantioselective Synthesis of this compound

Chemo-enzymatic methods, which combine the selectivity of enzymes with the versatility of chemical reactions, have emerged as powerful tools for the synthesis of this compound. researchgate.netnih.gov These strategies often involve the enzymatic resolution of a racemic intermediate, followed by chemical transformations to yield the final product.

A prominent example involves the kinetic resolution of racemic 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanol, a key precursor to bufuralol. taylorandfrancis.comuniovi.es In this process, a lipase (B570770), such as Candida antarctica lipase B (CAL-B), is employed to selectively acylate one of the enantiomers. taylorandfrancis.com For instance, using vinyl dodecanoate (B1226587) as the acyl donor in toluene, the (S)-ester is formed, leaving the (R)-alcohol unreacted. taylorandfrancis.com Both the resulting enantiopure (R)-alcohol and (S)-ester can then be chemically converted to the corresponding bufuralol enantiomers. taylorandfrancis.comuniovi.es Similarly, lipase PS-C and Candida cylindracea lipase (CCL) have demonstrated complementary enantioselectivity in the transesterification of a related chlorohydrin intermediate with vinyl acetate, providing access to both (R)- and (S)-alcohols. researchgate.net Dynamic kinetic resolution (DKR), a more advanced chemo-enzymatic approach, has also been successfully applied, combining lipase-catalyzed acetylation with a metal catalyst to racemize the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer. wikipedia.orgnih.gov

Biocatalytic Reductions and Transformations in Bufuralol Stereoselective Synthesis

Biocatalysis, utilizing whole microorganisms or isolated enzymes, offers a green and highly selective alternative for the synthesis of chiral compounds like this compound. researchgate.net These methods often focus on the asymmetric reduction of a prochiral ketone precursor.

Fungi, in particular, have been identified as efficient biocatalysts for the stereoselective reduction of ketones. researchgate.net For example, baker's yeast has been used for the enantioselective bioreduction of 1-(heteroaryl)-2-hydroxyethanones and their acetoxy derivatives to produce chiral diols that serve as building blocks for bufuralol enantiomers. researchgate.net More recently, newly isolated fungal strains, including a species similar to Penicillium funiculosum, Alternaria alternata, and Talaromyces flavus, have shown high enantioselectivity in the reduction of various heteroaryl ketones, producing the corresponding alcohols in high enantiomeric excess (>99% ee) and good yields (80-92%). osdd.net These biocatalytic reductions provide a direct and environmentally benign route to key chiral intermediates for the synthesis of this compound.

Asymmetric Catalysis in the Construction of this compound

Asymmetric catalysis, employing chiral metal complexes or organocatalysts, provides a powerful and versatile platform for the enantioselective synthesis of this compound. researchgate.netnih.gov These methods often involve the asymmetric reduction of a ketone or the asymmetric addition of a functional group to an aldehyde.

One notable approach is the asymmetric transfer hydrogenation of α-sulfonyloxy heteroaryl ketones. researchgate.net Using a Cp*RhCl[(S,S)-TsDPEN] catalyst with a formic acid/triethylamine (B128534) mixture, the corresponding diol-2-monosulfonates can be obtained in excellent yield and high enantioselectivity, which then serve as precursors for this compound. researchgate.net Another strategy involves the reduction of 2-bromo-1-(7-ethylbenzofuran-2-yl)ethanone with (−)-B-chlorodiisopinocampheylborane, which has been shown to produce this compound with an enantiomeric excess of 87%. researchgate.net

A highly efficient method for the synthesis of this compound with 98% ee has been demonstrated through the asymmetric cyanation of an aldehyde precursor. nih.govexlibrisgroup.com This reaction utilizes a homochiral metal-organic framework (MOF) as a heterogeneous catalyst. nih.govexlibrisgroup.com The rigid structure of the MOF enhances the catalytic activity and enantioselectivity compared to its homogeneous counterpart. nih.govexlibrisgroup.com

Chromatographic Resolution of Racemic Bufuralol for Enantiomeric Isolation

Chromatographic resolution is a widely used technique for the separation of enantiomers from a racemic mixture of bufuralol. nih.govresearchgate.netresearchgate.netiau.irresearchgate.net This method relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system.

A variety of CSPs have been successfully employed for the enantioseparation of bufuralol. A prominent example is the vancomycin (B549263) macrocyclic antibiotic-based CSP, known as Chirobiotic V. nih.govresearchgate.netresearchgate.net Using a polar ionic mobile phase consisting of methanol, glacial acetic acid, and triethylamine, baseline separation of the (S)- and (R)-enantiomers can be achieved. nih.govresearchgate.net This method has been validated for its linearity, accuracy, and precision, making it suitable for quality control of pharmaceutical formulations. nih.gov

Cellulose-based CSPs, such as cellulose (B213188) tris-(3,5-dimethylphenyl carbamate), have also proven effective for the resolution of bufuralol enantiomers. tandfonline.com The separation efficiency on these polysaccharide-based columns can be optimized by adjusting the mobile phase composition, including the type and concentration of alcoholic modifiers. researchgate.net

Stereoselective Metabolism of Bufuralol Enantiomers and Metabolite Characterization

Cytochrome P450 Isoforms Involved in Bufuralol (B1668043) Metabolism

The biotransformation of bufuralol is a complex process involving multiple cytochrome P450 enzymes, with each contributing to different metabolic routes and exhibiting varying degrees of activity.

Primary Role of Cytochrome P450 2D6 (CYP2D6) in 1'-Hydroxylation of Bufuralol

The principal metabolic pathway for bufuralol is 1'-hydroxylation, a reaction predominantly catalyzed by Cytochrome P450 2D6 (CYP2D6). This enzyme is a major contributor to the metabolism of approximately 25% of clinically used drugs. The 1'-hydroxylation of bufuralol is so characteristic of CYP2D6 activity that it is often used as a specific in vitro probe to phenotype this enzyme's function. The reaction involves the addition of a hydroxyl group to the 1'-carbon of the ethyl group attached to the aromatic ring of bufuralol, leading to the formation of 1'-hydroxybufuralol (B194460). In addition to this major metabolite, CYP2D6 can also produce minor metabolites, including 4-hydroxybufuralol, 6-hydroxybufuralol, and dehydrobufuralol.

Contributions of Cytochrome P450 2C19 (CYP2C19) and other Isoforms (CYP1A2, CYP3A4) to Bufuralol Biotransformation

While CYP2D6 is the primary enzyme responsible for bufuralol 1'-hydroxylation, other CYP isoforms also contribute to its metabolism, particularly at higher substrate concentrations. Cytochrome P450 2C19 (CYP2C19) has been shown to catalyze the 1'-hydroxylation of bufuralol, albeit with a lower affinity and intrinsic clearance compared to CYP2D6. nih.gov The apparent Michaelis constant (Km) for this reaction with recombinant CYP2C19 is approximately seven-fold higher than that for recombinant CYP2D6. nih.gov

Cytochrome P450 1A2 (CYP1A2) is another isoform involved in bufuralol biotransformation. nih.gov It has been found to catalyze not only the 1'-hydroxylation but also the formation of 4- and 6-hydroxybufuralol. The contribution of CYP1A2 to 1'-hydroxylation becomes more apparent in individuals with deficient CYP2D6 activity. Studies with recombinant CYP1A2 have confirmed its capability to produce these metabolites.

Enantioselectivity and Diastereoselectivity in Bufuralol Metabolic Pathways

The metabolism of bufuralol is highly stereoselective, meaning that the different spatial arrangements of the molecule are metabolized at different rates and result in different products.

Substrate Stereoselectivity in Bufuralol Oxidation

Bufuralol possesses a chiral center at the 1'-carbon, resulting in two enantiomers: (+)-bufuralol and (-)-bufuralol. In vitro studies using human liver microsomes have consistently demonstrated that (+)-bufuralol is a much more preferential substrate for 1'-hydroxylation than (-)-bufuralol. nih.gov This substrate stereoselectivity is a key feature of its metabolism by CYP2D6.

Product Stereoselectivity and Formation of Hydroxybufuralol Diastereomers

The 1'-hydroxylation of bufuralol introduces a second chiral center, leading to the potential formation of four diastereomers of 1'-hydroxybufuralol. The stereochemical outcome of this reaction is dependent on the specific CYP isoform involved.

Enzyme Kinetics and Inhibition Studies of Bufuralol Metabolizing Enzymes

The study of enzyme kinetics provides valuable insights into the efficiency and capacity of the enzymes involved in bufuralol metabolism. Inhibition studies, on the other hand, are crucial for understanding potential drug-drug interactions.

The kinetic parameters for bufuralol 1'-hydroxylation vary significantly among the different CYP isoforms. For CYP2D6, the reaction is characterized by a low Km value, indicating a high affinity for the substrate. In contrast, CYP2C19 exhibits a significantly higher Km value, suggesting a lower affinity. nih.gov The intrinsic clearance (Vmax/Km) for 1'-hydroxylation is substantially higher for CYP2D6 compared to CYP2C19, further highlighting the primary role of CYP2D6 in this metabolic pathway. nih.gov

| Enzyme | Apparent Km (µM) | Relative Intrinsic Clearance (vs. CYP2D6) |

|---|---|---|

| CYP2D6 | ~5 | 1 |

| CYP2C19 | 36 | 1/37 |

| CYP1A2 | 145 | - |

Inhibition studies have been instrumental in elucidating the roles of different CYP isoforms in bufuralol metabolism. Quinidine (B1679956), a classic and potent inhibitor of CYP2D6, markedly inhibits bufuralol 1'-hydroxylation in human liver microsomes. nih.govnih.gov Conversely, quinidine shows no significant inhibition of CYP2C19-catalyzed bufuralol metabolism. nih.gov This selective inhibition is a valuable tool for isolating the contribution of CYP2D6.

Omeprazole (B731), a proton pump inhibitor primarily metabolized by CYP2C19, has been shown to be a metabolism-dependent inhibitor of this enzyme. researchgate.net Studies have demonstrated that omeprazole can efficiently suppress the formation of 1'-hydroxybufuralol diastereomers in microsomal fractions where CYP2C19 activity is prominent. nih.gov Ticlopidine is another potent inhibitor that affects both CYP2C19 and CYP2D6, inhibiting bufuralol 1'-hydroxylation by each of these enzymes with similar potency. nih.gov S-mephenytoin can be used as an inhibitor to assess the contribution of CYP2C19, with a reported Ki value of 42 µM for the inhibition of recombinant CYP2C19-mediated bufuralol hydroxylation. nih.gov

| Inhibitor | Target Enzyme(s) | Effect on Bufuralol Metabolism | Ki (µM) |

|---|---|---|---|

| Quinidine | CYP2D6 | Potent inhibition | - |

| Omeprazole | CYP2C19 | Inhibition | - |

| Ticlopidine | CYP2C19, CYP2D6 | Potent inhibition of both | - |

| S-mephenytoin | CYP2C19 | Inhibition | 42 |

Determination of Michaelis-Menten Kinetic Parameters (Kₘ, Vₘₐₓ) for Bufuralol Hydroxylation

The hydroxylation of bufuralol, a primary metabolic pathway, is subject to Michaelis-Menten kinetics. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), providing an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

Studies utilizing human liver microsomes and recombinant CYP enzymes have demonstrated significant differences in the kinetic parameters for the hydroxylation of bufuralol enantiomers. Generally, the metabolism of racemic bufuralol in human liver microsomes exhibits Michaelis-Menten kinetics. oipub.com However, the specific contributions of different CYP isoforms can lead to variations in these kinetic parameters among individuals. nih.gov

Research has shown that CYP2D6 is the principal enzyme responsible for bufuralol 1'-hydroxylation. nih.gov While other enzymes like CYP1A2 and CYP2C19 can also contribute to its metabolism, their roles are generally considered minor, especially at lower substrate concentrations. nih.govnih.gov The apparent Kₘ for (+/-)-bufuralol hydroxylation by recombinant CYP2C19 is approximately seven-fold higher than that for recombinant CYP2D6, indicating a lower affinity of CYP2C19 for bufuralol. nih.gov Consequently, the intrinsic clearance (Vₘₐₓ/Kₘ) for this reaction is 37-fold higher with CYP2D6 than with CYP2C19. nih.gov

The kinetic parameters for bufuralol hydroxylation can vary between different human liver samples, with some exhibiting low Kₘ values (around 0.05 mM) and others showing high Kₘ values (approximately 0.25 mM). nih.gov These differences can be attributed to the relative abundance and activity of different CYP enzymes in the individual liver samples. nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Bufuralol Hydroxylation This table presents a summary of apparent Kₘ and Vₘₐₓ values for bufuralol hydroxylation from various studies. Note that experimental conditions and enzyme sources may vary between studies.

| Enzyme Source | Substrate | Apparent Kₘ (μM) | Apparent Vₘₐₓ (nmol/mg protein/h) |

| Human Liver Microsomes (Sample 1) | (+/-)-Bufuralol | 61 | 3.2 |

| Human Liver Microsomes (Sample 2) | (+/-)-Bufuralol | 171 | 5.8 |

| Recombinant CYP2D6 | (+/-)-Bufuralol | ~5 | - |

| Recombinant CYP2C19 | (+/-)-Bufuralol | 36 | - |

Competitive and Non-Competitive Inhibition Patterns of Bufuralol Metabolism

The metabolism of bufuralol can be inhibited by various compounds through different mechanisms, primarily competitive and non-competitive inhibition. Understanding these inhibition patterns is crucial for predicting potential drug-drug interactions.

Competitive Inhibition: In competitive inhibition, the inhibitor molecule competes with the substrate (bufuralol) for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. The inhibition constant (Kᵢ) is a measure of the inhibitor's potency.

Quinidine is a well-known potent competitive inhibitor of CYP2D6 and, consequently, of bufuralol 1'-hydroxylation. nih.govnih.gov In human liver microsomes that primarily exhibit CYP2D6 activity, quinidine markedly inhibits this metabolic pathway. nih.gov Similarly, S-mephenytoin can act as a competitive inhibitor of CYP2C19-mediated bufuralol hydroxylation, with a Kᵢ value of 42 μM, which is close to the Kₘ of CYP2C19 for S-mephenytoin. nih.gov

Non-Competitive Inhibition: In non-competitive inhibition, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). nih.gov This binding alters the enzyme's conformation and reduces its catalytic efficiency, decreasing the Vₘₐₓ without affecting the Kₘ. nih.gov Unlike competitive inhibition, increasing the substrate concentration does not reverse non-competitive inhibition.

An example of non-competitive inhibition is the effect of certain compounds on CYP2D6-mediated bufuralol hydroxylation. The specific patterns of inhibition can provide insights into the binding of different molecules to the CYP enzymes and their potential to interfere with the metabolism of co-administered drugs.

Table 2: Inhibition of Bufuralol Hydroxylation This table provides examples of compounds that inhibit bufuralol hydroxylation and their respective inhibition patterns and constants (Kᵢ).

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value |

| Quinidine | CYP2D6 | Competitive | Potent inhibitor |

| S-Mephenytoin | CYP2C19 | Competitive | 42 μM |

| Omeprazole | CYP2C19 | Not specified | Efficiently suppressed formation |

Pharmacological Mechanisms and Receptor Binding of S Bufuralol in Preclinical Models

Mechanisms of Beta-Adrenoceptor Antagonism by (S)-Bufuralol

This compound functions as a beta-adrenoceptor (β-adrenoceptor) antagonist through competitive binding at these receptor sites. cvpharmacology.comrevespcardiol.org This mechanism involves the molecule occupying the receptor, thereby preventing endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, from binding and eliciting their normal sympathetic effects. cvpharmacology.com Beta-adrenoceptors are a class of G protein-coupled receptors that, upon activation, stimulate a cascade of intracellular events. revespcardiol.org Specifically, they are coupled to Gs-proteins, which activate adenylyl cyclase to increase the production of cyclic AMP (cAMP) from ATP. cvpharmacology.com The subsequent rise in cAMP levels activates protein kinase A (PKA), leading to the phosphorylation of various cellular proteins, including L-type calcium channels in the heart, which ultimately increases cardiac contractility and heart rate. cvpharmacology.com By blocking the receptor, this compound inhibits these normal sympathetic pathways. cvpharmacology.com

Preclinical research has identified bufuralol (B1668043) as a non-selective beta-blocker, indicating that it has an affinity for both β1 and β2-adrenoceptors. nih.govapexbt.comnih.govsigmaaldrich.com While β1-receptors are predominantly located in the heart, β2-receptors are found in various tissues, including vascular smooth muscle. cvpharmacology.com Furthermore, studies in animal models have demonstrated that bufuralol possesses partial agonist activity, also known as intrinsic sympathomimetic activity (ISA). apexbt.comnih.govwikipedia.orgmedkoo.com This means that while it blocks the effects of more potent agonists like epinephrine, it can also weakly activate the receptor itself. cvpharmacology.com This partial agonism, exerted mainly at the β2-adrenoceptor, can lead to effects such as vasodilation. nih.gov

Comparative Receptor Affinity and Functional Activity of (S)- and (R)-Bufuralol

The interaction of bufuralol with beta-adrenoceptors is highly stereoselective, with the pharmacological activity primarily residing in the (S)-enantiomer. nih.govchapman.edu The (S)-isomer, also referred to as (-)-bufuralol, possesses a significantly greater affinity for beta-adrenoceptors compared to its antipode, the (R)-enantiomer. chapman.eduresearchgate.net The beta-blocking potency is substantially higher in this compound, with some reports indicating it is up to 100 times more active than (R)-Bufuralol. nih.govtaylorandfrancis.com This pronounced difference underscores the importance of stereochemistry in the drug's interaction with its biological target. chapman.edu

In functional assays, all stereoisomers of bufuralol metabolites that retain the (S) configuration in the hydroxylamine (B1172632) side chain show potent β2-antagonist activity comparable to the parent this compound. researchgate.netnih.gov However, a wider range of antagonist potencies is observed at the β1-receptor, suggesting that the shape of substituents on the molecule influences the degree of interaction more significantly at the β1-receptor than at the β2-receptor. nih.gov While the primary beta-blocking activity is associated with the (S)-enantiomer, membrane-stabilizing properties have been associated with both optical isomers. researchgate.net

| Property | This compound | (R)-Bufuralol | Reference |

|---|---|---|---|

| Primary Activity | Potent β-adrenoceptor antagonist | Weakly active or inactive as a β-blocker | nih.govchapman.edu |

| Relative Potency | Reported to be up to 100 times more potent than the (R)-enantiomer | Significantly less potent | taylorandfrancis.com |

| Receptor Selectivity | Non-selective for β1 and β2 receptors | nih.govnih.gov | |

| Partial Agonist Activity | Exhibits partial agonist activity | Partial agonist activity noted in some metabolite derivatives | apexbt.comnih.gov |

| Metabolism | Metabolized by CYP2D6, primarily through conjugation and aliphatic hydroxylation | Preferential substrate for 1''-hydroxylation by CYP2D6; also undergoes aromatic hydroxylation | nih.govmdpi.comtaylorandfrancis.com |

Preclinical Mechanistic Studies at the Cellular and Subcellular Levels

Preclinical investigations at the cellular and subcellular levels have provided further insight into the mechanisms of this compound. Studies using isolated human liver microsomes—subcellular fractions enriched with drug-metabolizing enzymes—have been crucial in characterizing its metabolic pathways. acs.org These in vitro systems have established that bufuralol is a key substrate for the cytochrome P450 enzyme CYP2D6. nih.govwikipedia.org The metabolism itself is stereoselective; while both enantiomers are metabolized by CYP2D6, the (R)-enantiomer is a more preferential substrate for 1''-hydroxylation, one of the main metabolic routes. nih.govtaylorandfrancis.com (S)-fluoxetine has been shown to be a potent competitive inhibitor of this P450-mediated bufuralol 1'-hydroxylation. nih.gov

In cellular models, such as isolated primary rat cardiomyocytes, compounds that inhibit cardiac myosin ATPase activity have been shown to reduce myocyte contractility without altering calcium concentrations, demonstrating a direct interaction with the cardiac sarcomere. acs.org While not a direct study of this compound, this type of cellular assay is fundamental in preclinical pharmacology to distinguish direct myocyte effects from broader signaling pathway alterations. acs.org In models of cardiac hypertrophy using neonatal rat cardiac fibroblasts and cardiomyocytes, the interaction of AT1-receptor blockade and neprilysin (NEP) inhibition was shown to reduce angiotensin II-mediated hypertrophy and collagen synthesis more effectively than AT1-blockade alone, highlighting the complex cellular signaling involved in cardiac remodeling that can be targeted by cardiovascular drugs. fda.gov Although bufuralol itself was not tested in these specific assays, they exemplify the types of cellular-level mechanistic studies used in preclinical cardiovascular drug discovery. fda.gov The use of such in vitro models is essential for predicting in vivo outcomes and understanding the molecular and cellular basis of a drug's pharmacological action. researchgate.net

Structure Activity Relationship Sar of S Bufuralol and Analogues

Identification of Key Pharmacophoric Elements for Beta-Adrenoceptor Interaction

The interaction of bufuralol (B1668043) and its analogues with β-adrenoceptors is dictated by several key pharmacophoric elements, which are common to many β-blockers. ias.ac.in These include a protonated secondary amine, a hydroxyl group on the chiral carbon of the ethanolamine (B43304) side chain, and an aromatic ring system. ias.ac.innih.govnih.gov

The ethanolamine side chain, specifically the (S)-configuration of the hydroxyl group, is crucial for high-affinity binding to β-adrenoceptors. nih.govuniovi.es The (S)-enantiomer of bufuralol is significantly more active than its (R)-enantiomer, highlighting the stereospecificity of the receptor binding pocket. uniovi.es The basic nitrogen atom in the side chain is typically protonated at physiological pH, allowing for a critical ionic interaction with a conserved aspartate residue in the binding site of the β-adrenoceptor. acs.org

The aromatic benzofuran (B130515) ring system contributes to the binding affinity through hydrophobic and potential π-π stacking interactions with aromatic residues within the receptor's binding pocket. ias.ac.inresearchgate.net Modifications to this ring system can influence both the potency and the selectivity of the compound for β1 versus β2 adrenoceptors. For instance, the nature and position of substituents on the aromatic ring can significantly alter the interaction with the receptor. nih.gov

Studies on bufuralol metabolites have shown that modifications to the 7-substituent on the benzofuran ring have a more pronounced effect on the interaction with the β1-receptor compared to the β2-receptor. nih.gov Specifically, stereoisomers of bufuralol's alcohol and ketone metabolites with an (S)-configuration in the hydroxylamine (B1172632) side chain maintained potent β2-antagonist activity comparable to (S)-bufuralol itself. nih.gov However, a wider range of potencies was observed at the β1-receptor, suggesting that the shape of the 7-substituent is a key determinant for β1-receptor interaction. nih.gov

| Feature | Importance for β-Adrenoceptor Interaction | Supporting Evidence |

| (S)-Configuration of Hydroxyl Group | Essential for high-affinity binding and potent antagonist activity. The (S)-enantiomer is significantly more active. nih.govuniovi.es | The (S)-enantiomer of bufuralol is reported to be 100 times more active than the (R)-enantiomer. uniovi.es |

| Protonated Secondary Amine | Forms a crucial ionic bond with a conserved aspartate residue in the receptor binding site. acs.org | This interaction is a hallmark of catecholamine and β-blocker binding to adrenoceptors. acs.org |

| Aromatic Benzofuran Ring | Contributes to binding affinity through hydrophobic and π-π interactions. ias.ac.inresearchgate.net | The aromatic substituent influences retention and enantioselectivity, suggesting π-π interactions. researchgate.net |

| 7-Substituent on Benzofuran Ring | Influences the degree of interaction, particularly with the β1-receptor, affecting selectivity. nih.gov | Metabolites with modified 7-substituents show varied antagonist potencies at the β1-receptor. nih.gov |

Influence of Structural Modifications on Enantioselectivity in Biological Systems

The enantioselectivity observed in the biological activity of bufuralol is a direct consequence of the three-dimensional arrangement of its functional groups and how they interact with the chiral environment of biological macromolecules like receptors and enzymes. taylorandfrancis.com Structural modifications to the bufuralol molecule can significantly impact this enantioselectivity.

The (S)-enantiomer of bufuralol is the more active eutomer at β-adrenoceptors. researchgate.net This stereoselectivity is a common feature among β-blockers, where the (S)-configuration at the carbon bearing the hydroxyl group is essential for potent receptor blockade. mdpi.com The synthesis and resolution of bufuralol into its separate enantiomers were crucial early steps in understanding its structure-activity relationships. nih.gov

The nature of the substituent on the nitrogen atom of the ethanolamine side chain can also influence enantioselectivity. For a series of bufuralol-like racemates, increasing the length of a linear N-alkyl substituent was found to reduce enantioselectivity in chromatographic separations on a chiral stationary phase. researchgate.net This suggests that the bulk and conformation of this substituent can affect the differential interactions of the enantiomers with a chiral environment. researchgate.net

Furthermore, the stereoselectivity of bufuralol extends beyond its receptor interactions to its metabolism. The metabolism of bufuralol, particularly its hydroxylation, is also highly enantioselective. caymanchem.com

| Structural Modification | Effect on Enantioselectivity | Reference |

| Configuration at the carbinol center | The (S)-configuration is crucial for potent β-adrenoceptor antagonism, making it the eutomer. uniovi.esresearchgate.net | uniovi.esresearchgate.net |

| Lengthening of the N-alkyl substituent | Reduced enantioselectivity was observed in chiral chromatography, indicating an impact on differential chiral interactions. researchgate.net | researchgate.net |

Elucidation of Structural Determinants for Cytochrome P450 Recognition and Metabolism

This compound is a well-established probe substrate for the cytochrome P450 (CYP) isoform CYP2D6. caymanchem.comcaymanchem.com The metabolism of bufuralol is highly stereoselective and primarily involves hydroxylation at the 1'-position of the ethyl group. caymanchem.comresearchgate.net The structural features of bufuralol that govern its recognition and metabolism by CYP enzymes, particularly CYP2D6, have been the subject of extensive research.

The orientation of the bufuralol molecule within the active site of CYP2D6 is critical for its metabolism. The aromatic benzofuran ring and the basic nitrogen atom are key recognition elements. plos.org It has been suggested that an electrostatic interaction between the protonated nitrogen of the substrate and an acidic residue, such as Asp301 in CYP2D6, helps to anchor the molecule in the active site. acs.org However, studies with non-basic substrates have indicated that this interaction is not strictly obligatory for binding. acs.org

Site-directed mutagenesis studies have been instrumental in identifying specific amino acid residues in CYP2D6 that are crucial for bufuralol metabolism. For instance, the substitution of Phenylalanine-120 with Alanine (F120A) in CYP2D6 resulted in a significant change in substrate enantioselectivity for bufuralol 1'-hydroxylation. taylorandfrancis.com While the wild-type enzyme shows a strong preference for metabolizing the (R)-enantiomer, the F120A mutant exhibited a reversed or reduced enantioselectivity. taylorandfrancis.com This indicates that Phe120 plays a role in the proper orientation of bufuralol enantiomers within the active site. taylorandfrancis.com

Other residues, such as Asp301, are also important. While initially thought to be critical for binding via an electrostatic interaction, mutations of Asp301 to neutral residues did not abolish binding but did significantly attenuate the hydroxylation of bufuralol. acs.org This suggests a role for this residue in catalysis beyond simple substrate anchoring. acs.org

While CYP2D6 is the primary enzyme responsible for bufuralol hydroxylation, other CYP isoforms can also contribute, especially in individuals with low CYP2D6 activity. researchgate.net CYP2C19 has been shown to metabolize bufuralol to 1'-hydroxybufuralol (B194460), although with a much lower intrinsic clearance than CYP2D6. nih.gov CYP1A2 can also participate in this metabolic pathway. nih.gov The involvement of these other enzymes can lead to different stereoselectivities in the formation of the 1'-hydroxybufuralol diastereomers. researchgate.net

| Structural Determinant / Residue | Role in CYP450 Recognition and Metabolism | Supporting Evidence |

| Aromatic Benzofuran Ring | Involved in substrate recognition and binding within the active site of CYP2D6. plos.org | The orientation of the aromatic ring is considered important for positioning the substrate for metabolism. plos.org |

| Basic Nitrogen Atom | Thought to form an electrostatic interaction with acidic residues like Asp301, anchoring the substrate. acs.org | Mutation of Asp301 affects catalysis, though binding is not eliminated. acs.org |

| Phenylalanine-120 (CYP2D6) | Influences substrate enantioselectivity. taylorandfrancis.com | The F120A mutation in CYP2D6 alters the preference for bufuralol enantiomers. taylorandfrancis.com |

| Aspartate-301 (CYP2D6) | Plays a role in the catalytic hydroxylation of bufuralol. acs.org | Mutation to neutral residues significantly reduces the rate of bufuralol hydroxylation. acs.org |

Advanced Analytical Methodologies for S Bufuralol Research

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation and Quantification

High-Performance Liquid Chromatography (HPLC) stands as a powerful and widely adopted technique for the separation and quantification of enantiomers in pharmaceutical research. eijppr.com The direct separation of enantiomers is most commonly achieved through the use of a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. eijppr.comchromatographyonline.com For (S)-Bufuralol and its counterpart, (R)-Bufuralol, developing a selective and efficient chiral HPLC method is crucial for studying their distinct pharmacological and metabolic profiles.

A sensitive and selective HPLC method has been successfully developed for the simultaneous determination of bufuralol (B1668043) enantiomers in biological matrices like plasma and in pharmaceutical formulations. nih.govresearchgate.net This methodology allows for the accurate quantification of each enantiomer, which is a prerequisite for detailed stereoselective pharmacokinetic and pharmacodynamic studies. researchgate.net

Optimization of Chiral Stationary Phases and Mobile Phase Compositions

The success of a chiral separation is critically dependent on the selection of an appropriate chiral stationary phase and the meticulous optimization of the mobile phase composition. researchgate.net These two factors govern the selectivity and resolution of the enantiomeric separation. chromatographyonline.com

Chiral Stationary Phases (CSPs): A variety of CSPs are available for chiral separations, broadly categorized into types such as polysaccharide-based, protein-based, cyclodextrin-based, and macrocyclic antibiotic-based phases. eijppr.com For the separation of bufuralol enantiomers, a macrocyclic antibiotic CSP, specifically a vancomycin-based phase known as Chirobiotic V, has proven to be highly effective. nih.govresearchgate.net Macrocyclic antibiotic CSPs offer a wide range of interactive sites, including hydrophobic pockets, hydroxyl groups, and amino groups, which facilitate chiral recognition for a broad spectrum of molecules. researchgate.net The selection process often involves screening several CSPs with different chiral selectors to find the one that provides the best enantioselectivity for the target analyte. chromatographyonline.comshimadzu-webapp.eu

Mobile Phase Compositions: The mobile phase composition plays a pivotal role in modulating the interactions between the analytes and the CSP, thereby influencing retention and resolution. chromatographyonline.com For the separation of bufuralol enantiomers on a Chirobiotic V column, a polar ionic mobile phase (PIM) has been optimized. nih.govresearchgate.net This mobile phase consists of a non-aqueous polar solvent like methanol, combined with acidic and basic additives. researchgate.net

A successfully implemented mobile phase for bufuralol enantiomer separation is a mixture of methanol, glacial acetic acid, and triethylamine (B128534) (100:0.015:0.010, v/v/v). nih.govresearchgate.net The inclusion of both an acidic component (acetic acid) and a basic component (triethylamine) is critical. researchgate.net In the absence of triethylamine, no enantiomeric separation was observed, which is attributed to strong repulsive forces between the protonated amino groups of bufuralol and the CSP. researchgate.net The additives modify the ionization states of both the analyte and the stationary phase, which is essential for achieving enantioseparation. researchgate.net Further optimization can involve adjusting the type and concentration of the organic modifier (e.g., methanol, ethanol, acetonitrile) and the additives to achieve baseline resolution in the shortest possible analysis time. chromatographyonline.commdpi.com

Table 1: Optimized Chiral HPLC Method for Bufuralol Enantiomers

| Parameter | Condition | Source |

|---|---|---|

| Stationary Phase | Vancomycin (B549263) macrocyclic antibiotic (Chirobiotic V) | nih.gov, researchgate.net |

| Mobile Phase | Methanol-glacial acetic acid-triethylamine (100:0.015:0.010, v/v/v) | nih.gov, researchgate.net |

| Flow Rate | 0.5 ml/min | nih.gov, researchgate.net |

Detection Techniques for Bufuralol Enantiomers (UV, Fluorescence)

Following chromatographic separation, a sensitive and selective detector is required for the accurate quantification of the bufuralol enantiomers. The most common techniques employed are Ultraviolet (UV) and fluorescence detection.

Ultraviolet (UV) Detection: UV detection is a robust and widely used technique in HPLC. For the analysis of bufuralol enantiomers, a UV detector set at a wavelength of 254 nm has been shown to provide adequate sensitivity for quantification in both pharmaceutical formulations and plasma samples. nih.govresearchgate.net While reliable, UV detection may sometimes lack the sensitivity required for detecting trace levels of analytes in complex biological matrices. ub.edu

Fluorescence Detection: Fluorescence detection offers significant advantages over UV detection, primarily its higher sensitivity and selectivity. ub.edulabmanager.com Many compounds that are naturally fluorescent can be detected at much lower concentrations, and the selectivity is enhanced because fewer compounds exhibit native fluorescence compared to UV absorbance. labmanager.comnih.gov Bufuralol, as a benzofuran (B130515) analog, is an inherently fluorescent molecule. nih.gov A spectrofluorometric assay for bufuralol has been developed that can achieve a sensitivity limit of 2-4 ng/ml in blood and urine, making it highly suitable for bioanalytical applications where analyte concentrations are typically low. nih.gov The selection of appropriate excitation and emission wavelengths is crucial for maximizing the signal-to-noise ratio and achieving the best sensitivity. nih.gov

Table 2: Comparison of Detection Techniques for Bufuralol Analysis

| Feature | UV Detection | Fluorescence Detection |

|---|---|---|

| Principle | Measures the absorption of light by the analyte. | Measures the emission of light from an excited analyte. |

| Sensitivity | Moderate. A method for bufuralol reported a detection limit of 2 ng/ml in plasma. nih.govresearchgate.net | High. A spectrofluorometric assay reported a sensitivity limit of 2-4 ng/ml. nih.gov Generally offers 10-1000 times more sensitivity than UV. labmanager.com |

| Selectivity | Moderate. Many compounds absorb UV light, potentially causing interference. | High. Fewer compounds are naturally fluorescent, reducing interferences from matrix components. ub.edulabmanager.com |

| Application for Bufuralol | Successfully used for quantification in plasma and pharmaceutical formulations at 254 nm. nih.govresearchgate.net | Highly suitable for bioanalysis in blood and urine due to bufuralol's native fluorescence. nih.gov |

Development and Validation of Robust Bioanalytical Assays for Research Specimens

The development and validation of a robust bioanalytical method are critical for the reliable quantification of drug enantiomers in research specimens such as plasma. onlinepharmacytech.info The validation process ensures that the analytical method is accurate, precise, and reproducible for its intended purpose. A comprehensive validation was performed for an HPLC-UV method to quantify (S)- and (R)-bufuralol in human plasma. nih.govresearchgate.net

The assay validation was conducted following established guidelines, assessing parameters such as linearity, sensitivity, precision, accuracy, recovery, and stability. nih.gov

Sample Preparation and Recovery: An efficient extraction of the analytes from the biological matrix is the first step. For bufuralol enantiomers in plasma, a liquid-liquid extraction procedure is employed. researchgate.net The mean extraction efficiency for both (S)-(-)- and (R)-(+)-bufuralol from plasma was found to be in the range of 97-102% at concentrations from 15 to 400 ng/ml, indicating a highly efficient and consistent sample preparation process. nih.gov

Linearity and Sensitivity: The linearity of an assay establishes the relationship between instrument response and analyte concentration. The calibration curves for both bufuralol enantiomers were linear over the concentration range of 5–500 ng/ml in plasma. nih.govresearchgate.net The method demonstrated excellent sensitivity, with a limit of detection (LOD) of 2 ng/ml for each enantiomer. nih.govresearchgate.net

Accuracy and Precision: Accuracy reflects how close the measured value is to the true value, while precision measures the reproducibility of the results. researchgate.net The within-day precision, expressed as the relative standard deviation (%RSD), ranged from 2.1% to 4.4%, with accuracy (%error) between 1.6% and 2.4%. researchgate.net The between-day precision (%RSD) was between 2.5% and 4.9% for (S)-(-)-bufuralol and 2.6% to 4.9% for (R)-(+)-bufuralol. researchgate.net The mean relative standard deviation for both within-day precision and accuracy was less than or equal to 10%, meeting the acceptance criteria for bioanalytical methods. nih.gov

Table 3: Within-Run Accuracy and Precision for Bufuralol Enantiomers in Human Plasma

| Enantiomer | Nominal Conc. (ng/ml) | Measured Conc. (Mean ± SD, n=6) | Accuracy (%) | Precision (%RSD) |

|---|---|---|---|---|

| (S)-(-)-Bufuralol | 15.0 | 15.36 ± 0.68 | 102.4 | 4.4 |

| 200.0 | 196.80 ± 4.13 | 98.4 | 2.1 | |

| 400.0 | 406.40 ± 11.38 | 101.6 | 2.8 | |

| (R)-(+)-Bufuralol | 15.0 | 14.76 ± 0.68 | 98.4 | 4.6 |

| 200.0 | 203.60 ± 4.28 | 101.8 | 2.1 |

Data sourced from Hefnawy et al., J Chromatogr B Analyt Technol Biomed Life Sci, 2007. nih.govresearchgate.net

Stability: The stability of the analytes in the biological matrix under various storage and handling conditions was also assessed. Bufuralol enantiomers were found to be stable in plasma for at least 7 days at 70°C, ensuring the integrity of the samples during storage before analysis. nih.govresearchgate.net

This validated bioanalytical assay has proven to be highly specific, reproducible, and suitable for therapeutic drug monitoring and chiral quality control of bufuralol formulations. nih.gov

Investigations into Genetic Polymorphisms and Drug Drug Interactions Affecting S Bufuralol Metabolism

Impact of Genetic Polymorphisms in Cytochrome P450 Enzymes on Bufuralol (B1668043) Metabolism

The metabolism of (S)-bufuralol is significantly influenced by genetic polymorphisms within the cytochrome P450 enzyme system, most notably CYP2D6. This enzyme is responsible for the metabolism of approximately 20-25% of clinically used drugs. nih.govresearchgate.net The CYP2D6 gene is highly polymorphic, with over 100 known allelic variants, leading to a range of metabolic phenotypes from poor to ultrarapid metabolizers. nih.govhelsinki.fi

Individuals can be categorized based on their ability to metabolize CYP2D6 substrates:

Poor Metabolizers (PMs): These individuals possess two non-functional alleles (e.g., CYP2D63,4,5,6), resulting in a lack of enzyme activity. helsinki.fi In PMs, the metabolism of bufuralol is characterized by a significantly higher Michaelis constant (Km) and lower maximum velocity (Vmax) compared to extensive metabolizers. einsteinmed.edu

Intermediate Metabolizers (IMs): This group carries one reduced-function allele and one non-functional allele, or two reduced-function alleles (e.g., CYP2D69,10,*17). helsinki.fi

Extensive Metabolizers (EMs): EMs have at least one, and typically two, fully functional CYP2D6 alleles (e.g., CYP2D6*1). helsinki.fi

Ultrarapid Metabolizers (UMs): These individuals have multiple copies of functional CYP2D6 genes, leading to greatly increased enzyme activity. mdpi.com

Research into specific CYP2D6 variants has revealed distinct effects on bufuralol metabolism. For instance, a study comparing several allelic variants to the reference CYP2D61 allele demonstrated significant differences in enzyme kinetics and efficiency. Variants such as**34,17-2, and**17-3 showed reduced enzyme activity. nih.gov In contrast, the single nucleotide polymorphism (SNP) rs1135840 was not found to be associated with decreased CYP2D6 enzyme activity towards bufuralol in an in vitro study. mdpi.com

The stereoselectivity of bufuralol metabolism is also affected by these polymorphisms. In EMs, the metabolism is highly stereoselective. However, in PMs, this stereoselectivity is virtually lost. einsteinmed.edu Studies have identified two distinct cytochrome P-450 isozymes, P-450 buf I and P-450 buf II, which both metabolize bufuralol but with different stereoselectivity and affinity. einsteinmed.edu P-450 buf I exhibits high stereoselectivity and a lower Km, characteristic of the EM phenotype, while the functional alteration or decrease of this isozyme could explain the PM phenotype. einsteinmed.edu

Furthermore, genetic variations in P450 oxidoreductase (POR), the enzyme that donates electrons to all microsomal CYPs, can also impact bufuralol metabolism. nih.gov The common POR polymorphism A503V, present in about 28% of human alleles, has been shown to impair CYP2D6 activity, reducing bufuralol metabolism by nearly 50%. nih.gov This indicates that variations in enzymes other than CYP2D6 itself can contribute to the observed variability in drug metabolism. nih.gov

Table 1: Impact of Selected CYP2D6 Allelic Variants on Bufuralol Metabolism

| CYP2D6 Variant | Key Mutation(s) | Observed Effect on Bufuralol Metabolism | Reference |

| 1 (Reference) | Wild-type | Normal enzyme activity and kinetics. | nih.gov |

| 10 | P34S, S486T | Decreased enzyme stability and activity. | researchgate.net |

| 17-2 | R296C, S486T | Reduced enzyme activity and altered NADPH coupling. | nih.gov |

| 17-3 | C100T, R296C, S486T | Reduced enzyme activity and altered NADPH coupling. | nih.gov |

| 34 | R296C | Reduced enzyme activity and altered NADPH coupling. | nih.gov |

| 53 | G42E, R296C, S486T | Higher activity than reference but less susceptible to certain inhibitors. | nih.gov |

In Vitro and Preclinical Assessment of Drug-Drug Interactions Involving Bufuralol as a Probe Substrate

This compound is widely recognized and recommended by regulatory agencies like the U.S. Food and Drug Administration (FDA) as a selective in vitro probe substrate for phenotyping CYP2D6 activity. nih.govfda.gov The 1'-hydroxylation of bufuralol is a specific marker reaction used to evaluate the potential of new drug candidates to inhibit or induce the CYP2D6 enzyme, a common cause of drug-drug interactions (DDIs). nih.govfda.govresearchgate.net

In preclinical DDI studies, bufuralol is used in various in vitro systems, including human liver microsomes (HLM), recombinant human CYP2D6 enzymes (rCYP2D6), and human hepatocytes. psu.edupsu.edunih.gov These assays are designed to determine the inhibitory potential of a test compound, typically by calculating its half-maximal inhibitory concentration (IC50). psu.edunih.gov

The standard procedure involves incubating the CYP2D6 enzyme source with bufuralol (often at a concentration close to its Km) in the presence of varying concentrations of the investigational drug. nih.gov The rate of formation of the primary metabolite, 1'-hydroxybufuralol (B194460), is then measured, commonly using LC/MS/MS methods. researchgate.netuj.edu.pl A reduction in metabolite formation indicates inhibition of CYP2D6 by the test compound.

These in vitro data are crucial for predicting the likelihood of in vivo DDIs. psu.edu By comparing the IC50 value to the expected clinical concentrations of the investigator drug, researchers can make an initial risk assessment. psu.edu For example, integrated analysis of in vitro IC50 values has shown a high success rate (over 90% in some models) in predicting the clinical DDI risk for CYP2D6 substrates. psu.edu

Bufuralol can be used alone or as part of a "cocktail" of probe substrates for multiple CYP enzymes, allowing for efficient screening of a compound's inhibitory profile across the major drug-metabolizing enzymes in a single experiment. uj.edu.pl Such preclinical screening is an essential step in drug development, helping to identify and manage potential DDI risks before a drug candidate advances to clinical trials. uj.edu.pleuropa.eu

Table 2: Use of this compound as a CYP2D6 Probe Substrate in In Vitro DDI Studies

| Study Type | Experimental System | Measured Parameter | Purpose | Reference |

| Inhibition Assay | Human Liver Microsomes (HLM) | IC50 of test compound | To assess the inhibitory potential of a new chemical entity on CYP2D6. | nih.gov |

| Inhibition Assay | Recombinant CYP2D6 (rCYP2D6) | IC50 / Ki of test compound | To determine direct inhibition potency and mechanism against the isolated enzyme. | psu.edu |

| Inhibition Assay | Human Hepatocytes | IC50 of test compound | To evaluate inhibition in a more physiologically relevant cell-based system. | psu.edu |

| Metabolic Stability | Rat Liver Microsomes | Rate of bufuralol metabolism | To assess CYP2D6 activity in preclinical animal models. | uj.edu.pl |

| Reaction Phenotyping | HLM or rCYP2D6 | Formation of 1'-hydroxybufuralol | To confirm CYP2D6 as the primary enzyme responsible for a drug's metabolism. | nih.gov |

Q & A

Q. What experimental methods are used to determine the enantioselective metabolism of (S)-Bufuralol by CYP2D6?

Q. How do CYP2D6 genetic polymorphisms affect this compound metabolic efficiency?

Variants like CYP2D617 and CYP2D69 reduce metabolic activity due to altered substrate binding or enzyme stability. Methodologies include:

- Recombinant enzyme systems expressing specific variants to compare Km and kcat with wild-type CYP2D6 .

- Population studies correlating genotype-phenotype relationships using HLMs from donors with known CYP2D6 status .

- Statistical modeling to predict clinical pharmacokinetic variability based on variant prevalence .

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound intrinsic clearance (CLint) between human hepatocytes (HH) and HLMs?

Discrepancies arise due to differences in enzyme abundance, non-CYP pathways, or cellular transport. To address this:

Q. What experimental designs are optimal for studying this compound as a CYP2D6 probe substrate in inhibition assays?

Key considerations include:

- Substrate concentration ranges : Use concentrations near Km (5–10 µM) to maximize sensitivity to competitive inhibition .

- Mechanistic analyses : Apply Dixon plots (1/[velocity] vs. inhibitor concentration) and Lineweaver-Burk plots (1/velocity vs. 1/[substrate]) to distinguish competitive, non-competitive, or uncompetitive inhibition .

- Validation with clinical data : Compare in vitro inhibition constants (Ki) with in vivo drug-drug interaction outcomes (e.g., asenapine’s inhibition of CYP2D6) .

Q. How can in vitro models of hESC-derived hepatocytes be validated for this compound metabolism studies?

Validation requires:

- Functional benchmarking : Compare metabolite formation rates (e.g., 1′-hydroxybufuralol) between hESC-derived cells and primary human hepatocytes (pHHs) .

- Enzyme expression profiling : Use qPCR or Western blotting to confirm CYP2D6, CYP1A2, and phase II enzyme expression .

- Long-term stability assays : Monitor metabolic activity over 20–30 days to assess model reliability for chronic toxicity studies .

Q. What strategies mitigate confounding factors in assessing CYP2D6*17 variant effects on this compound metabolism?

Address substrate-specific variability by:

- Combinatorial mutagenesis : Introduce single (e.g., Thr107Ile) or multiple amino acid substitutions to isolate functional impacts .

- Substrate docking simulations : Predict structural interactions between this compound and mutant CYP2D6 active sites .

- Cross-substrate comparisons : Test variant activity with structurally diverse CYP2D6 substrates (e.g., codeine vs. bufuralol) to identify structure-activity relationships .

Methodological Notes

- Data Reproducibility : Ensure open access to raw kinetic data and protocols per PLOS guidelines, with large datasets archived in repositories like Figshare or Zenodo .

- Conflict Resolution : Use peer-reviewed consensus frameworks (e.g., FINER criteria) to refine research questions and address contradictory findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.